1-Iodo-4-methoxybutane
Overview
Description
1-Iodo-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁IO It is a halogenated ether, characterized by the presence of an iodine atom and a methoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutanol with iodine in the presence of a phosphorus catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + I_2 \xrightarrow{\text{P}} \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I} + H_2O ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodine incorporation.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-methoxybutanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methoxy-1-butene.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, methoxide ions, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases like sodium ethoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution: 4-Methoxybutanol
Elimination: 4-Methoxy-1-butene
Oxidation: 4-Methoxybutanal or 4-Methoxybutanoic acid
Scientific Research Applications
1-Iodo-4-methoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-iodo-4-methoxybutane primarily involves its reactivity as a halogenated ether. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
1-Iodo-4-methoxybutane: C₅H₁₁IO
4-Iodobutyl methyl ether: C₅H₁₁IO
4-Methoxybutyl iodide: C₅H₁₁IO
Uniqueness: this compound is unique due to its specific combination of an iodine atom and a methoxy group on a butane backbone. This combination imparts distinct reactivity patterns, making it valuable in synthetic organic chemistry. Compared to other halogenated ethers, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-iodo-4-methoxybutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWKXRPKIZOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627637 | |
Record name | 1-Iodo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20549-69-3 | |
Record name | 1-Iodo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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